molecular formula C9H13ClOSi B3050112 p-Methoxyphenyldimethylchlorosilane CAS No. 2372-33-0

p-Methoxyphenyldimethylchlorosilane

Cat. No. B3050112
M. Wt: 200.73 g/mol
InChI Key: RTYNSTRFACIKRL-UHFFFAOYSA-N
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Patent
US04946921

Procedure details

The following were placed in a dry four-neck flask equipped with a stirrer, reflux condenser, addition funnel, and thermometer under a nitrogen blanket: 23.3 g (1.0 mol) powdered magnesium, 129.1 g (1.0 mol) dimethyldichlorosilane, and 200 mL tetrahydrofuran. A small quantity of iodine was added in order to activate the magnesium. Then, while cooling the flask to below 10 degrees Centigrade, a mixture of 142.6 g (1.0 mol) p-chloroanisole and 300 mL tetrahydrofuran was dripped in from the addition funnel with stirring over 5 hours. The reaction mixture was aged by heating under reflux for 2 hours, the precipitate was removed by suction filtration, and the filtrate was distilled to give 122 g (0.61 mol) product. The yield was 61%. The properties of this product are reported below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
129.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
142.6 g
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
61%

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][Si:3]([CH3:6])(Cl)[Cl:4].II.Cl[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1>O1CCCC1>[CH3:17][O:16][C:13]1[CH:14]=[CH:15][C:10]([Si:3]([CH3:6])([CH3:2])[Cl:4])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
129.1 g
Type
reactant
Smiles
C[Si](Cl)(Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Five
Name
Quantity
142.6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)OC
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following were placed in a dry four-neck flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
condenser, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
Then, while cooling the flask to below 10 degrees Centigrade
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by suction filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.61 mol
AMOUNT: MASS 122 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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